5-Methyl-4-phenyl-1,2,3-thiadiazole

Cytochrome P450 Enzyme Inhibition Drug Metabolism

5-Methyl-4-phenyl-1,2,3-thiadiazole (also referred to as 4-phenyl-5-methyl-1,2,3-thiadiazole) is a monocyclic 1,2,3-thiadiazole derivative with a molecular weight of 176.24 g/mol. It is primarily characterized as a selective, mechanism-based inhibitor of cytochrome P450 enzymes CYP2B4 and CYP2E1, and it does not inactivate CYP1A2.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 64273-28-5
Cat. No. B1662991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-phenyl-1,2,3-thiadiazole
CAS64273-28-5
Synonyms5-methyl-4-phenyl-1,2,3-thiadiazole
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESCC1=C(N=NS1)C2=CC=CC=C2
InChIInChI=1S/C9H8N2S/c1-7-9(10-11-12-7)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyJRIBFXXOLIOOTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-phenyl-1,2,3-thiadiazole (CAS 64273-28-5): A Selective CYP2B4/CYP2E1 Inhibitor for Biochemical and Fragment-Based Research


5-Methyl-4-phenyl-1,2,3-thiadiazole (also referred to as 4-phenyl-5-methyl-1,2,3-thiadiazole) is a monocyclic 1,2,3-thiadiazole derivative with a molecular weight of 176.24 g/mol . It is primarily characterized as a selective, mechanism-based inhibitor of cytochrome P450 enzymes CYP2B4 and CYP2E1, and it does not inactivate CYP1A2 . This compound serves as a valuable research tool in cytochrome P450 enzymology and as a small-molecule fragment in drug discovery campaigns.

Mechanism-based CYP2B4 / CYP2E1 inhibition studies
No CYP1A2 inactivation reported
Fragment-based lead discovery scaffold
MW within typical fragment range
Solubility profile supports ethanol or DMSO assay formats
Moderate solubility may reduce solvent interference

Why Generic 1,2,3-Thiadiazole Analogs Cannot Substitute for 5-Methyl-4-phenyl-1,2,3-thiadiazole in CYP Inhibition and Solubility-Critical Assays


Subtle structural modifications on the 1,2,3-thiadiazole core profoundly alter both cytochrome P450 isoform selectivity and physicochemical properties. As demonstrated by Babu et al., the effectiveness of inhibition depends critically on the substituents at the 4- and 5-positions [1]. Furthermore, the presence or absence of a methyl group significantly impacts solubility in common assay solvents . Consequently, generic substitution with close analogs such as 4-phenyl-1,2,3-thiadiazole or 4,5-diphenyl-1,2,3-thiadiazole cannot replicate the exact biological or biophysical profile of 5-methyl-4-phenyl-1,2,3-thiadiazole.

4-Phenyl-1,2,3-thiadiazole
Lacks 5-methyl; solubility ≥2-fold higher, which may shift assay solvent conditions and CYP selectivity context.
4,5-Diphenyl-1,2,3-thiadiazole
Weaker CYP2E1/1A2 inhibitor; bulkier substituent may alter potency profile and off-target CYP interactions.
Fused bicyclic thiadiazoles
Cause mechanism-based inactivation of CYP2E1/2B4, not selective, non-inactivating inhibition, complicating phenotype interpretation.

Quantitative Differentiation Evidence for 5-Methyl-4-phenyl-1,2,3-thiadiazole vs. Key 1,2,3-Thiadiazole Analogs


Comparative CYP2E1 and CYP1A2 Inhibition: 5-Methyl-4-phenyl-1,2,3-thiadiazole (PMT) vs. 4,5-Diphenyl-1,2,3-thiadiazole (DPT)

In direct head-to-head comparison, 5-methyl-4-phenyl-1,2,3-thiadiazole (PMT) was found to be slightly more inhibitory to P450s 2E1 and 1A2 than its close analog 4,5-diphenyl-1,2,3-thiadiazole (DPT) .

CYP2E1/1A2 inhibition
Head-to-head
PMT slightly more inhibitory than DPT
Supports PMT as preferred CYP2E1/1A2 probe
In vitro enzyme assay; qualitative ranking
Cytochrome P450 Enzyme Inhibition Drug Metabolism

Selective CYP2B4/CYP2E1 Inhibition with No CYP1A2 Inactivation: A Differentiated Selectivity Profile

At a concentration of 100 μM, 5-methyl-4-phenyl-1,2,3-thiadiazole is a selective, mechanism-based inhibitor of CYP2B4 and CYP2E1 that does not inactivate CYP1A2 . In contrast, certain fused bicyclic 1,2,3-thiadiazoles inactivate CYP2E1 and CYP2B4 in a mechanism-based manner [1].

Isoform selectivity
Class-level inference
CYP2B4/CYP2E1 inhibited, CYP1A2 not inactivated
Cleaner CYP phenotyping; fewer off-target effects reported
At 100 µM; cf. bicyclic thiadiazoles cause inactivation
Selectivity Mechanism-Based Inhibition CYP1A2

Solubility Profile: Ethanol vs. DMSO Comparison with 4-Phenyl-1,2,3-thiadiazole

5-Methyl-4-phenyl-1,2,3-thiadiazole exhibits ethanol solubility ≥10.38 mg/mL and DMSO solubility ≥7.85 mg/mL . In contrast, 4-phenyl-1,2,3-thiadiazole (lacking the 5-methyl group) shows significantly higher solubility in both solvents: ≥23.8 mg/mL in ethanol and ≥24.6 mg/mL in DMSO .

Solubility comparison
Vendor data
Ethanol: ≥10.38 vs ≥23.8 mg/mL; DMSO: ≥7.85 vs ≥24.6 mg/mL
Lower solubility may simplify crystallization
4-Phenyl analog lacks 5-methyl; data to verify
Solubility Formulation Assay Development

Molecular Weight Advantage for Fragment-Based Drug Discovery vs. 4,5-Diphenyl-1,2,3-thiadiazole

With a molecular weight of 176.24 g/mol , 5-methyl-4-phenyl-1,2,3-thiadiazole falls within the ideal fragment size range (MW < 250). It is 62 g/mol smaller than 4,5-diphenyl-1,2,3-thiadiazole (MW 238.31 g/mol) .

Fragment size
Class-level inference
176.24 g/mol vs 238.31 g/mol (DPT)
62 g/mol smaller; supports fragment elaboration headroom
MW
Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency

Optimal Research and Procurement Scenarios for 5-Methyl-4-phenyl-1,2,3-thiadiazole


Cytochrome P450 Isoform-Selective Inhibition Studies

Researchers investigating CYP2B4- or CYP2E1-mediated metabolism can use 5-methyl-4-phenyl-1,2,3-thiadiazole as a selective, mechanism-based inhibitor. Its lack of CYP1A2 inactivation and differentiated potency relative to 4,5-diphenyl-1,2,3-thiadiazole allow for cleaner phenotype characterization in microsomal or recombinant enzyme systems.

Fragment-Based Lead Discovery and Chemical Biology

Due to its low molecular weight (176.24 g/mol) , this compound serves as an ideal fragment for screening against targets of interest. Its established CYP inhibition profile provides a built-in functional readout for fragment elaboration and SAR studies.

Comparative SAR Studies of 1,2,3-Thiadiazole Derivatives

Investigators comparing the biological and physicochemical impact of 4- and 5-position substitution on the 1,2,3-thiadiazole scaffold will find this compound essential. Direct comparison with 4-phenyl-1,2,3-thiadiazole (solubility differences) and 4,5-diphenyl-1,2,3-thiadiazole (potency differences) enables rigorous structure-activity relationship analysis.

Assay Development Requiring Moderate Solubility

For in vitro assays where high DMSO concentrations are undesirable, the moderate solubility of this compound (≥7.85 mg/mL in DMSO) may reduce solvent interference compared to more soluble analogs. Alternatively, its distinct ethanol solubility profile supports assay formats preferring ethanol as a co-solvent.

Application
Selection Property
Validation Focus
CYP2B4/CYP2E1 phenotyping
Mechanism-based, non-inactivating inhibitor
Confirm no CYP1A2 inactivation; isoform selectivity in recombinant systems
Fragment-based screening
Low MW fragment with CYP readout
Ligand efficiency; synthetic headroom for elaboration
1,2,3-Thiadiazole SAR
Substituent-dependent potency and solubility
Direct comparison with 4-phenyl and 4,5-diphenyl analogs
Assay solvent compatibility
Moderate ethanol/DMSO solubility
Solvent interference mitigation; ethanol-based assay development

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